

Myristoyl Pentapeptide-11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristoyl Pentapeptide-11*

Cat. No.: *B1575526*

[Get Quote](#)

An In-depth Examination of the Synthesis, Mechanism of Action, and Analysis of a Promising Anti-Aging Peptide

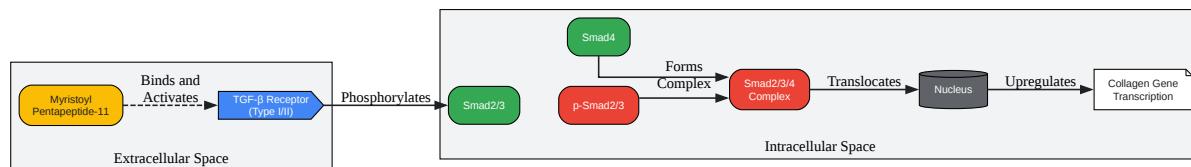
Abstract

Myristoyl Pentapeptide-11 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This technical guide provides a comprehensive overview of **Myristoyl Pentapeptide-11**, including its chemical identity, proposed mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its biological effects. This document is intended for researchers, scientists, and drug development professionals investigating novel peptides for skin care and therapeutic applications.

Chemical Identity

Myristoyl Pentapeptide-11 is the product of the reaction between myristic acid and a synthetic pentapeptide containing the amino acid residues glutamine, glycine, lysine, and methionine.^[1] The myristoyl group, a 14-carbon saturated fatty acid, is covalently attached to the N-terminus of the peptide, enhancing its lipophilicity and ability to penetrate the stratum corneum.

Identifier	Value
INCI Name	Myristoyl Pentapeptide-11
CAS Number	959610-32-3
Molecular Formula	C38H72N8O8S
Molecular Weight	801.09 g/mol
Plausible Amino Acid Sequence	Myristoyl-Gly-Gln-Lys-Met-Gly-OH


Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

Myristoyl Pentapeptide-11 is classified as a signaling peptide, meaning it can influence cellular processes by binding to specific receptors and initiating intracellular signaling cascades. Its primary proposed mechanism of action is the stimulation of extracellular matrix (ECM) protein synthesis in dermal fibroblasts.^[1] The ECM provides structural support to the skin and is primarily composed of collagen and elastin. The age-related decline in ECM production leads to the formation of wrinkles and loss of skin elasticity.

By promoting the synthesis of key matrix proteins, including collagen types I, III, IV, and VII, **Myristoyl Pentapeptide-11** helps to improve skin structure and firmness.^[1] This action is believed to be mediated through the Transforming Growth Factor- β (TGF- β) signaling pathway, a crucial regulator of fibroblast activity and ECM homeostasis.

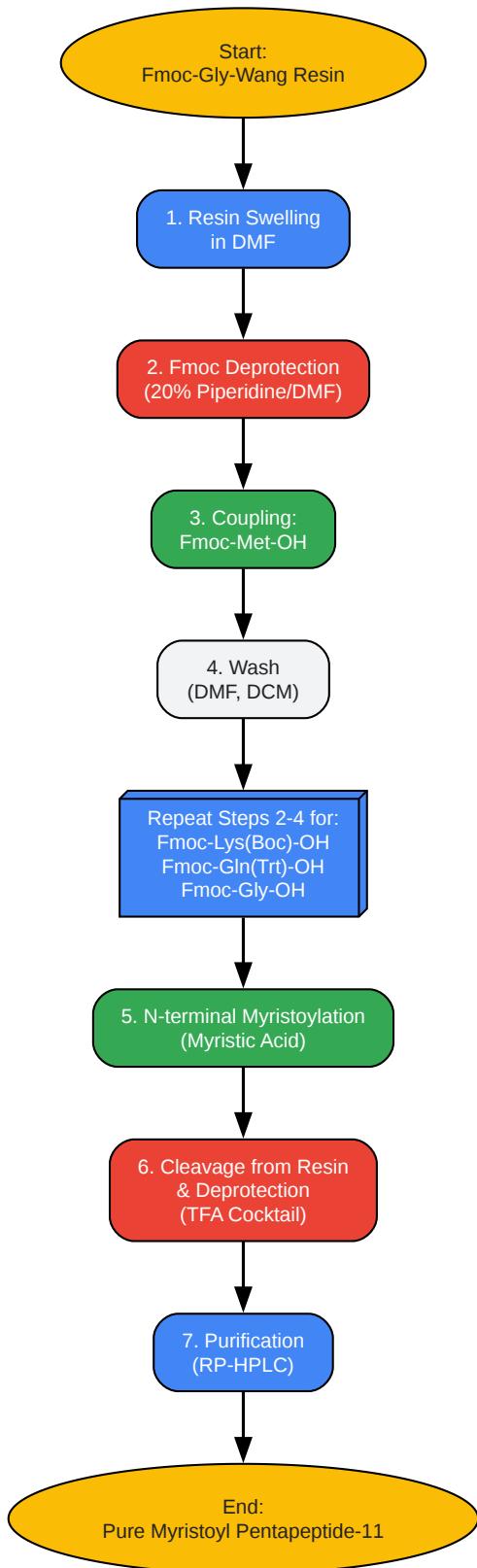
TGF- β Signaling Pathway

The diagram below illustrates a simplified representation of the TGF- β signaling pathway, which is a likely target of **Myristoyl Pentapeptide-11** in stimulating collagen production.

[Click to download full resolution via product page](#)

TGF-β Signaling Pathway Activation

Quantitative Data


While specific clinical data for **Myristoyl Pentapeptide-11** is limited in publicly available literature, in vitro studies on similar peptides demonstrate a significant impact on collagen synthesis. The following table represents hypothetical data based on the expected outcomes of treating human dermal fibroblasts with **Myristoyl Pentapeptide-11**.

Concentration of Myristoyl Pentapeptide-11	Mean Increase in Collagen I Synthesis (%)	Standard Deviation	p-value
0 µM (Control)	0	0	-
1 µM	25	± 4.2	< 0.05
5 µM	68	± 7.5	< 0.01
10 µM	115	± 12.1	< 0.001

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Myristoyl Pentapeptide-11

This protocol describes a general method for the manual synthesis of Myristoyl-Gly-Gln(Trt)-Lys(Boc)-Met-Gly-OH using Fmoc/tBu chemistry on a Wang resin.

[Click to download full resolution via product page](#)

SPPS Workflow for **Myristoyl Pentapeptide-11**

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Gly-OH)
- Myristic Acid
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
- Piperidine
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dipeptidyl ether, anhydrous
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HOBr/Oxyma (3 eq.), and DIC (3 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 2-4 hours.
 - Monitor the reaction completion using a Kaiser test.
 - Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
- N-terminal Myristylation: After the final Fmoc deprotection, couple myristic acid to the N-terminus of the peptide using the same coupling procedure as for the amino acids.
- Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
- Precipitation and Purification: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A: 0.1% TFA in water
- B: 0.1% TFA in acetonitrile

Procedure:

- Sample Preparation: Dissolve the synthesized peptide in the initial mobile phase composition.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Detection: 220 nm
 - Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point for method development. Due to the myristoyl group, the peptide will be quite hydrophobic and will likely elute at a high concentration of acetonitrile.

In Vitro Collagen Synthesis Assay

Cell Line:

- Human Dermal Fibroblasts (HDFs)

Procedure:

- Cell Seeding: Seed HDFs in a 24-well plate and culture until they reach approximately 80% confluence.
- Treatment: Replace the culture medium with a serum-free medium containing various concentrations of **Myristoyl Pentapeptide-11** (e.g., 1 μ M, 5 μ M, 10 μ M) and a vehicle control.
- Incubation: Incubate the cells for 48-72 hours.
- Sample Collection: Collect the cell culture supernatant.
- Collagen Quantification: Quantify the amount of soluble collagen (e.g., Type I collagen) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

- Data Analysis: Normalize the collagen concentration to the total protein content of the cell lysate from each well.

Conclusion

Myristoyl Pentapeptide-11 is a lipopeptide with a compelling mechanism of action for skin anti-aging applications. Its ability to stimulate the production of key extracellular matrix proteins, likely through the TGF- β signaling pathway, positions it as a valuable ingredient for cosmetic and dermatological formulations aimed at improving skin firmness and reducing the appearance of wrinkles. The provided experimental protocols offer a foundation for researchers to synthesize, analyze, and further investigate the biological activity of this promising peptide. Further clinical studies are warranted to fully elucidate its efficacy and optimal application in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Function of myristoyl pentapeptide-11 in skin - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [Myristoyl Pentapeptide-11: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1575526#myristoyl-pentapeptide-11-cas-number-and-chemical-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com